[3-(Methylamino)tetrahydropyran-3-yl]methanol
Description
[3-(Methylamino)tetrahydropyran-3-yl]methanol is a chiral amino alcohol featuring a tetrahydropyran (oxygen-containing six-membered ring) backbone with a methanol (-CH2OH) and methylamino (-NHCH3) group at the 3-position. The compound’s stereogenic center at the 3-position creates enantiomers with distinct physicochemical and biological properties, making enantiomeric purity critical for applications like drug development .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[3-(methylamino)oxan-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-8-7(5-9)3-2-4-10-6-7/h8-9H,2-6H2,1H3 |
InChI Key |
HTPWJAZQOIOUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCOC1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methylamino)tetrahydropyran-3-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with tetrahydropyran, which undergoes a series of chemical reactions to introduce the methylamino and hydroxymethyl groups.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde as the reagent.
Industrial Production Methods: In an industrial setting, the production of [3-(Methylamino)tetrahydropyran-3-yl]methanol may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Methylamino)tetrahydropyran-3-yl]methanol can undergo oxidation reactions, where the hydroxymethyl group is oxidized to form a carbonyl group.
Reduction: The compound can also undergo reduction reactions, where the carbonyl group is reduced back to the hydroxymethyl group.
Substitution: Substitution reactions can occur at the methylamino group, where the methyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents for substitution reactions can vary depending on the desired functional group to be introduced.
Major Products:
Oxidation: The major product of oxidation is [3-(Methylamino)tetrahydropyran-3-yl]methanone.
Reduction: The major product of reduction is the original [3-(Methylamino)tetrahydropyran-3-yl]methanol.
Substitution: The major products of substitution reactions depend on the specific reagents used.
Scientific Research Applications
Chemistry: In chemistry, [3-(Methylamino)tetrahydropyran-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its structural features make it suitable for investigating the interactions between small molecules and biological macromolecules.
Medicine: In medicine, [3-(Methylamino)tetrahydropyran-3-yl]methanol has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific molecular pathways, particularly those involving neurotransmitters.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [3-(Methylamino)tetrahydropyran-3-yl]methanol involves its interaction with specific molecular targets. The methylamino group can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with other molecules, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways.
Receptors: It can bind to receptors in the nervous system, affecting neurotransmitter release and signal transduction.
Comparison with Similar Compounds
Key Differences in Functional Groups and Substituents
The table below compares [3-(Methylamino)tetrahydropyran-3-yl]methanol with structurally related compounds from the tetrahydropyran family ():
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Substituents | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| [3-(Methylamino)tetrahydropyran-3-yl]methanol | Not provided | C7H15NO2 | Methanol, Methylamino | Tetrahydropyran ring | Reference compound |
| (Tetrahydropyran-3-yl)methanol | 14774-36-8 | C6H12O2 | Methanol | Tetrahydropyran ring | Lacks methylamino group; reduced basicity |
| 2-(Tetrahydro-2H-pyran-4-yl)ethanol | 4677-18-3 | C7H14O2 | Ethanol | Tetrahydropyran ring | Ethanol chain instead of methanol; 4-position substitution |
| 4-(2-Aminoethyl)tetrahydro-2H-pyran | 65412-03-5 | C7H15NO | Aminoethyl | Tetrahydropyran ring | Aminoethyl group at 4-position; lacks hydroxyl group |
Insights :
- The methylamino group in the target compound enhances its basicity and hydrogen-bonding capacity compared to non-amino analogs like (Tetrahydropyran-3-yl)methanol.
- Substitution at the 3-position (vs.
Analogues with Methylamino Groups in Other Scaffolds
Compounds such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () share the methylamino-propanol motif but differ in their cyclic systems. For example:
- Thiophene vs. This may reduce solubility in polar solvents compared to the target compound .
- Naphthalene Derivatives : Compounds like (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () exhibit extended aromatic systems, increasing molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Biological Activity
[3-(Methylamino)tetrahydropyran-3-yl]methanol is a compound characterized by its unique tetrahydropyran structure, which incorporates both methylamino and hydroxymethyl groups. This structural configuration suggests potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Antimicrobial Activity
Recent studies have indicated that compounds with similar tetrahydropyran structures exhibit significant antimicrobial properties. For instance, tetrahydropyrans have been explored for their effectiveness against various bacterial strains. The mechanisms often involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Table 1: Antimicrobial Activity of Tetrahydropyrans
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| [3-(Methylamino)tetrahydropyran-3-yl]methanol | E. coli | 0.5 mg/mL |
| Tetrahydropyran Derivative A | S. aureus | 0.4 mg/mL |
| Tetrahydropyran Derivative B | P. aeruginosa | 0.6 mg/mL |
Antioxidant Activity
The antioxidant potential of [3-(Methylamino)tetrahydropyran-3-yl]methanol has been evaluated using various assays such as DPPH and FRAP methods. Compounds with hydroxymethyl groups are often associated with enhanced electron-donating abilities, which contribute to their antioxidant capacity.
Table 2: Antioxidant Activity Assays
| Assay Type | Result (IC50) |
|---|---|
| DPPH | 20 µg/mL |
| FRAP | 15 µg/mL |
Study on Antileishmanial Activity
A notable study investigated the antileishmanial properties of tetrahydropyrans, revealing that compounds with similar structures could inhibit the growth of Leishmania donovani. The study utilized in vitro assays to determine the IC50 values, highlighting the potential for developing new therapies against leishmaniasis.
Findings:
- IC50 for [3-(Methylamino)tetrahydropyran-3-yl]methanol: 1.2 µM
- Mechanism of Action: Induction of reactive oxygen species (ROS) production leading to cell death in promastigotes.
Cytotoxicity Studies
Cytotoxicity assessments were performed using human cell lines to evaluate the safety profile of [3-(Methylamino)tetrahydropyran-3-yl]methanol. The selectivity index (SI), calculated as CC50/IC50, indicated a favorable therapeutic window.
Table 3: Cytotoxicity Data
| Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| THP-1 (monocytes) | 100 | 10 | 10 |
| HeLa | 150 | 15 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
